N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
This compound belongs to the class of acetamide derivatives featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioether linkage to a 2,4-difluorophenylacetamide moiety. Its synthesis typically involves nucleophilic substitution and cyclization reactions, as seen in analogous thiadiazole-acetamide derivatives .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S2/c1-24-12-5-2-10(3-6-12)16-21-17(26-22-16)25-9-15(23)20-14-7-4-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOGHXQKRKBBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is compared below with structurally related acetamide-thiadiazole/triazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- Substituent Effects: The 4-methoxyphenyl group at position 3 increases lipophilicity and may enhance membrane permeability relative to non-substituted phenyl groups . The 2,4-difluorophenyl moiety in the acetamide chain is associated with improved metabolic stability compared to mono-fluorinated analogs (e.g., ). Thioether linkages (C-S-C) in all analogs contribute to conformational flexibility and redox activity .
Table 2: Bioactivity Data of Selected Analogues
Key Findings :
- Anti-inflammatory Potential: Triazole-thioacetamide derivatives (e.g., ) exhibit significant anti-exudative activity, suggesting the target compound may share similar efficacy due to structural homology.
- Kinase Inhibition: Fluorophenyl-containing analogs (e.g., ) show nanomolar-range activity against tyrosine kinases, implying that the difluorophenyl group in the target compound may enhance selectivity for kinase targets.
- Enzyme Binding : The sodium salt derivative demonstrated superior intermolecular interactions with COX-2 compared to diclofenac, highlighting the role of thiadiazole-triazole hybrids in enzyme inhibition.
Critical Distinctions :
- The presence of two fluorine atoms in the acetamide chain is distinguishable via ¹⁹F-NMR, a feature absent in non-fluorinated analogs like .
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-thiadiazole core. Key steps include nucleophilic substitution at the sulfur atom of the thiadiazole ring and subsequent coupling with the fluorophenyl-acetamide moiety. Reagents like potassium carbonate in DMF or ethanol are used to facilitate thioether bond formation . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .
Q. Which analytical techniques are critical for structural validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and connectivity. Infrared (IR) spectroscopy validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural proof, as demonstrated in related thiadiazole-acetamide analogs .
Q. How stable is this compound under varying experimental conditions?
Stability studies should assess degradation under acidic/basic conditions (e.g., pH 2–12 buffers), thermal stress (40–80°C), and oxidative environments (H₂O₂). HPLC or LC-MS monitors decomposition products. For example, the thioether linkage may hydrolyze under strong acidic conditions, necessitating pH-controlled storage .
Q. What in vitro assays are suitable for initial biological screening?
Common assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the compound’s thiadiazole-thioacetamide scaffold .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Use Design of Experiments (DoE) to evaluate critical parameters:
- Solvent polarity : DMF enhances solubility but may increase side reactions; switching to acetonitrile could improve selectivity .
- Catalysts : Phase-transfer catalysts (e.g., TBAB) accelerate thioether bond formation .
- Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hrs vs. 24 hrs conventionally) .
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like the CLSI M07-A10 for antimicrobial testing. Cross-validate results with orthogonal assays (e.g., live-cell imaging vs. MTT for cytotoxicity) .
Q. How do structural modifications impact pharmacokinetic properties?
- LogP optimization : Replace the 4-methoxyphenyl group with a pyridyl moiety to enhance water solubility while maintaining target affinity .
- Metabolic stability : Introduce fluorine atoms at the acetamide’s methyl group to reduce CYP450-mediated oxidation, as seen in analogs with improved half-lives .
Q. What computational methods support target identification?
- Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina. The thiadiazole ring often occupies the ATP-binding pocket .
- MD simulations : Assess binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) to confirm pose retention .
Q. How can crystallography resolve polymorphism issues?
Polymorphs may affect bioavailability. Use X-ray powder diffraction (XRPD) to identify crystalline forms. For example, a monoclinic P2₁/c space group was reported for a structurally similar thiadiazole-acetamide, with hydrogen bonds stabilizing the lattice .
Q. What mechanistic insights explain selective toxicity in cancer cells?
Transcriptomics/proteomics profiling (RNA-seq, SILAC) can reveal upregulated pathways (e.g., apoptosis via caspase-3 activation). Compare with normal cells to identify off-target effects. In related compounds, ROS generation and mitochondrial membrane depolarization are key mechanisms .
Methodological Tables
Q. Table 1. Comparative Biological Activity of Analogous Compounds
| Compound Modification | IC₅₀ (μM) | Target Pathway | Reference |
|---|---|---|---|
| 4-Methoxyphenyl → Pyridin-2-yl | 1.2 | EGFR Inhibition | |
| Thiadiazole → Oxadiazole | 8.7 | Antimicrobial (MIC) | |
| Fluorophenyl → Chlorophenyl | 0.9 | VEGFR-2 Binding |
Q. Table 2. Optimized Reaction Conditions for Thioether Formation
| Parameter | Baseline | Optimized | Yield Improvement |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | +25% |
| Catalyst | None | TBAB (5 mol%) | +30% |
| Temperature | 60°C (24 hrs) | 80°C (2 hrs) | +40% |
| Purification | Column | Recrystallization | Purity >99% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
